Boc-asn-obzl

説明

Boc-Asn-OBzl is a useful research chemical . It is used for a variety of research applications .

Synthesis Analysis

The tert-butyloxycarbonyl (Boc) protected dipeptide benzyl ester (OBzl), Boc-L-Asn-L-Pro-OBzl, is prepared from a mixed anhydride reaction using isobutylchloroformate, Boc-L-asparagine, and HCl.L-proline-OBzl . The conventional solid-phase peptide synthesis (SPPS) requires protecting the nucleophilic side chains of amino acids to prevent undesired modifications . A large volume of trifluoroacetic acid (TFA) is generally needed to remove these protecting groups post the peptide assembly .

Molecular Structure Analysis

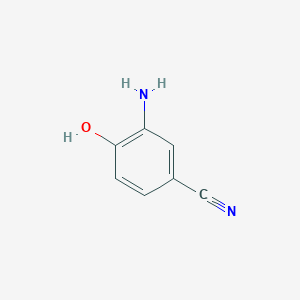

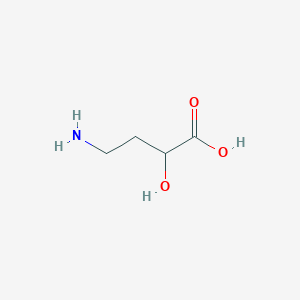

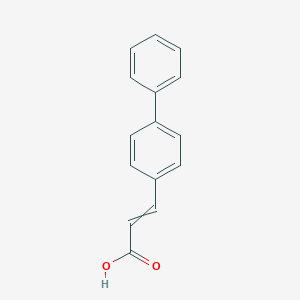

The molecular weight of Boc-Asn-OBzl is 322.36 g/mol . The chemical formula is C16H22N2O5 .

Chemical Reactions Analysis

Boc-Asn-OBzl undergoes hydrolysis and releases the fluorescent product 7-amino-4-methylcoumarin (AMC). AMC is fluorescent under UV light and can emit a fluorescent signal .

Physical And Chemical Properties Analysis

The physical and chemical properties of Boc-Asn-OBzl include a molecular weight of 322.36 g/mol and a chemical formula of C16H22N2O5 .

科学的研究の応用

Summary of the Application

“Boc-Asn-OBzl” is used in the synthesis of peptides, which are short chains of amino acid monomers linked by peptide (amide) bonds. The “Boc” part of “Boc-Asn-OBzl” refers to a tert-butyloxycarbonyl protective group, which is used to prevent certain reactions from happening during the synthesis process . The “Asn” refers to asparagine, an α-amino acid that is used in the biosynthesis of proteins . The “OBzl” is a benzyl ester protective group .

Methods of Application or Experimental Procedures

The synthesis of “Boc-Asn-OBzl” involves a mixed anhydride reaction using isobutylchloroformate, Boc-L-asparagine, and HCl.L-proline-OBzl . The compound crystallizes with one methanol per asymmetric unit in an extended conformation with the Asn-Pro peptide bond trans .

Results or Outcomes Obtained

The successful synthesis of “Boc-Asn-OBzl” allows for its use in further peptide synthesis. The compound’s crystal structure has been determined, providing valuable information for researchers in the field .

Green Chemistry and Minimal-Protection Solid-Phase Peptide Synthesis

“Boc-Asn-OBzl” plays a crucial role in the field of Green Chemistry and Minimal-Protection Solid-Phase Peptide Synthesis (MP-SPPS) .

Summary of the Application

The conventional SPPS requires protecting the nucleophilic side chains of amino acids to prevent undesired modifications. A large volume of TFA (trifluoroacetic acid) is generally needed to remove these protecting groups post the peptide assembly. Such a process significantly lowers the productivity of the subject peptide manufacturing and is deemed contradictory to green chemistry concepts .

Methods of Application or Experimental Procedures

Enabling the side-chain unprotected amino acid couplings should break through such a bottleneck in peptide production and drastically increase productivity. This aspiration creates the concept of MP-SPPS .

Results or Outcomes Obtained

The MP-SPPS process achieves a 5.3-fold increase in peptide Z manufacturing and complies with the philosophy of green chemistry .

Chemoselective BOC Protection of Amines

“Boc-Asn-OBzl” is also used in the chemoselective BOC protection of amines .

Summary of the Application

A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols is reported in catalyst and solvent-free media under mild reaction conditions .

Methods of Application or Experimental Procedures

The BOC protection of amines is carried out without a catalyst and under solvent-free conditions .

Results or Outcomes Obtained

The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

Crystal Structure Analysis

“Boc-Asn-OBzl” is used in the field of Crystallography .

Summary of the Application

The crystal structure of “Boc-Asn-OBzl” and its fragments have been analyzed. This analysis provides valuable information about the compound’s structure, which can be useful in various scientific research applications .

Methods of Application or Experimental Procedures

The crystal structure of “Boc-Asn-OBzl” is determined using X-ray crystallography .

Results or Outcomes Obtained

The crystal structure of “Boc-Asn-OBzl” has been successfully determined, providing valuable structural information for researchers .

Synthesis of 2-(cyclobut-1-en-1-yl)-1H-indoles

“Boc-Asn-OBzl” is also used in the synthesis of 2-(cyclobut-1-en-1-yl)-1H-indoles .

Summary of the Application

A transition-metal-free strategy for the synthesis of 2-(cyclobut-1-en-1-yl)-1H-indoles under mild conditions is described. A series of substituted 2-(cyclobut-1-en-1-yl)-1H-indoles are accessed by a one-pot cyclobutenylation/deprotection cascade from N-Boc protected indoles .

Methods of Application or Experimental Procedures

The synthesis of 2-(cyclobut-1-en-1-yl)-1H-indoles is carried out using a one-pot cyclobutenylation/deprotection cascade from N-Boc protected indoles .

Results or Outcomes Obtained

The successful synthesis of 2-(cyclobut-1-en-1-yl)-1H-indoles has been achieved, providing a new method for the synthesis of this class of compounds .

Safety And Hazards

特性

IUPAC Name |

benzyl (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(21)18-12(9-13(17)19)14(20)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H2,17,19)(H,18,21)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFPRPGXGYMAKL-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560088 | |

| Record name | Benzyl N~2~-(tert-butoxycarbonyl)-L-asparaginate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-asn-obzl | |

CAS RN |

13512-57-7 | |

| Record name | Benzyl N~2~-(tert-butoxycarbonyl)-L-asparaginate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。